molecular formula C16H12O4 B1204552 6-Methoxy-5H-4-oxa-pyrene-2,7-diol

6-Methoxy-5H-4-oxa-pyrene-2,7-diol

Cat. No. B1204552
M. Wt: 268.26 g/mol
InChI Key: SBFGLQBYWJJLEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-5H-4-oxa-pyrene-2,7-diol is a natural product found in Phalaenopsis equestris with data available.

Scientific Research Applications

1. Acid-Catalyzed Hydrolysis Studies

In the field of chemical research, the study of acid-catalyzed hydrolysis of compounds like 5-methoxyacenaphthylene 1,2-oxide provides insights into the behavior of similar compounds, including 6-Methoxy-5H-4-oxa-pyrene-2,7-diol. Such studies are crucial for understanding the stability and reaction pathways of these compounds under different conditions (Zhao & Whalen, 2006).

2. Synthesis of Heterocycles

The synthesis of oxygen-containing heterocycles, such as pyrans, is significant in the development of natural products and pharmaceutical drugs. Research in this area, including the creation of highly functionalized dihydropyran derivatives, is directly relevant to understanding and synthesizing compounds like 6-Methoxy-5H-4-oxa-pyrene-2,7-diol (Rybak & Hall, 2015).

3. Oxidation Studies

Oxidation studies of pyrene and 2,7-disubstituted pyrenes, including the efficient synthesis of pyrene-4,5-diones and pyrene-4,5,9,10-tetraones, provide a foundation for understanding the chemical behavior of 6-Methoxy-5H-4-oxa-pyrene-2,7-diol. These studies help in predicting how such compounds react under oxidizing conditions (Hu, Zhang, & Harris, 2005).

4. Solar Cell Applications

In the field of renewable energy, the use of pyrene derivatives as hole-transporting materials (HTMs) in perovskite-based solar cells is a promising application. Research in this area, focusing on the synthesis and characterization of pyrene derivatives, is relevant to the utilization of 6-Methoxy-5H-4-oxa-pyrene-2,7-diol in similar applications (Jeon et al., 2013).

5. Photophysical Studies

The photophysical properties of compounds are crucial in fields like optoelectronics and photonics. Research on the properties of oligo(2,3-dioxyfunctionalized)naphthalenes, including their fluorescence and intramolecular energy transfer, can be extrapolated to understand the behavior of 6-Methoxy-5H-4-oxa-pyrene-2,7-diol in similar applications (Tsubaki et al., 2006).

properties

Product Name

6-Methoxy-5H-4-oxa-pyrene-2,7-diol

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

5-methoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,9,11,13-heptaene-6,13-diol

InChI

InChI=1S/C16H12O4/c1-19-16-11-7-20-13-6-10(17)4-8-2-3-9(5-12(16)18)14(11)15(8)13/h2-6,17-18H,7H2,1H3

InChI Key

SBFGLQBYWJJLEG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CC3=CC(=CC4=C3C2=C1CO4)O)O

synonyms

3-M-2,7-DPP
3-methoxy-2,7-dihydroxy-5H-phenanthro(4,5-bcd)pyran

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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